molecular formula C10H20O B1595764 (+)-Neomenthol CAS No. 3623-51-6

(+)-Neomenthol

Cat. No. B1595764
Key on ui cas rn: 3623-51-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Patent
US08476472B2

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1

Inputs

Step One
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sensate composition was prepared
CUSTOM
Type
CUSTOM
Details
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition

Outcomes

Product
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08476472B2

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1

Inputs

Step One
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sensate composition was prepared
CUSTOM
Type
CUSTOM
Details
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition

Outcomes

Product
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08476472B2

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1

Inputs

Step One
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sensate composition was prepared
CUSTOM
Type
CUSTOM
Details
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition

Outcomes

Product
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08476472B2

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1

Inputs

Step One
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sensate composition was prepared
CUSTOM
Type
CUSTOM
Details
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition

Outcomes

Product
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08476472B2

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C@H](C)CC(OC1(C)CCC(C(C)C)CC1)=O.[CH3:18][C@H:19]1[CH2:24][C@@H:23]([OH:25])[C@H:22]([CH:26]([CH3:28])[CH3:27])[CH2:21][CH2:20]1>>[CH:19]1([CH3:18])[CH2:20][CH2:21][CH:22]([CH:26]([CH3:27])[CH3:28])[CH:23]([OH:25])[CH2:24]1

Inputs

Step One
Name
(3R)-1-menthyl 3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)OC1(CCC(CC1)C(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sensate composition was prepared
CUSTOM
Type
CUSTOM
Details
Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition

Outcomes

Product
Name
Type
Smiles
C1(CC(C(CC1)C(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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